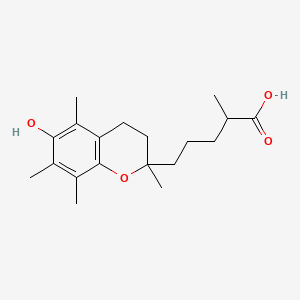

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid

Overview

Description

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is a natural diastereomeric mixture that was isolated from the soft coral Sinularia arborea . It has been found to have a significantly inhibitory effect on the generation of superoxide anion by human neutrophils .

Molecular Structure Analysis

The molecular formula of this compound is C19H28O4 . Its molecular weight is 320.43 . The structure of the compound was elucidated by spectroscopic methods .Physical and Chemical Properties Analysis

This compound is a colorless oil . Its molecular formula is C19H28O4, and it has a molecular weight of 320.43 . The compound has six degrees of unsaturation .Scientific Research Applications

Antioxidant and Biological Activity

5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid has shown notable antioxidant and biological activities. It was isolated from the soft coral Sinularia arborea and demonstrated a significant inhibitory effect on the generation of superoxide anion by human neutrophils, indicating its potential as an antioxidant agent (Chen et al., 2014). Additionally, its model compound has been studied for oxidation by superoxide anion, providing insights into the mechanisms of antioxidant action relevant to α-tocopherol (vitamin E) (Nishikimi & Machlin, 1975).

Synthesis and Metabolism Studies

Research on the synthesis of this compound and its analogues provides insight into the metabolic pathways of vitamin E. A study described the synthesis of this compound, confirming it as a metabolite of α-tocopherol, which is crucial for understanding the metabolism of vitamin E and its role in oxidative stress (Pope et al., 2001). Another study focused on the synthesis of an intermediate of natural α-tocopherol, further highlighting the compound's significance in vitamin E research (Sugai et al., 1991).

Applications in Novel Antioxidant Agents

This compound's derivatives have been explored for their potential as novel antioxidant agents. A study combined this compound with ascorbic acid to design antioxidants with potent radical scavenging activities, indicating potential therapeutic applications in oxidative stress-related diseases (Manfredini et al., 2000).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Trolox , is free radicals . Free radicals are unstable atoms that can damage cells, causing illness and aging. Trolox, a water-soluble derivative of vitamin E, displays antioxidant and radical scavenging activities .

Mode of Action

Trolox interacts with free radicals, neutralizing them and preventing them from causing cellular damage . This is achieved through the donation of a hydrogen atom from the hydroxyl group on the chroman ring of the Trolox molecule to the free radical, rendering it stable .

Biochemical Pathways

Trolox affects the oxidative stress pathway. It prevents lipid peroxidation induced by CYP2E1 in Hep G2 cells . It also inhibits peroxynitrite-mediated oxidative stress and apoptosis in rat thymocytes . By scavenging free radicals, Trolox reduces oxidative stress, thereby protecting cells from damage and maintaining their normal function .

Pharmacokinetics

It is known that trolox is a water-soluble compound , which suggests that it could be well-absorbed in the body

Result of Action

The molecular and cellular effects of Trolox’s action primarily involve the reduction of oxidative stress and prevention of cellular damage. By neutralizing free radicals, Trolox helps to maintain the integrity of cells and their functions, thereby contributing to overall health .

Properties

IUPAC Name |

5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPNLVBAEZJBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669937 | |

| Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7083-09-2 | |

| Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid in vitamin E research?

A1: This compound, often abbreviated as α-CMBHC, has garnered interest as a potential marker of oxidative stress and vitamin E sufficiency. [] Researchers are investigating its presence in human urine to better understand vitamin E metabolism and its role in the body. [] Developing a reliable method for extracting and quantifying α-CMBHC and other vitamin E metabolites is crucial for this research. []

Q2: Beyond human health, has this compound been found in other organisms?

A2: Interestingly, a natural diastereomeric mixture of the methyl ester form of this compound was discovered in the soft coral Sinularia arborea. [] This finding suggests a broader ecological role for this compound and its related structures. Additionally, the isolated compound exhibited inhibitory effects on superoxide anion generation by human neutrophils, highlighting its potential biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)

![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)